N-acetylmuramic acid
Overview
Description
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose is an amino sugar derivative that plays a significant role in various biological processes. This compound is structurally related to N-acetylmuramic acid, which is a key component of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose typically involves the protection of hydroxyl groups, followed by selective acylation and deprotection steps. One common method includes the use of benzyl protection for the hydroxyl groups, followed by acylation with acetic anhydride and subsequent deprotection .
Industrial Production Methods
Industrial production methods for this compound often involve enzymatic synthesis using specific glycosyltransferases. These enzymes facilitate the transfer of sugar moieties to the desired acceptor molecules, ensuring high specificity and yield .
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as sodium periodate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in studying bacterial cell wall biosynthesis and metabolism.
Medicine: Investigated for its potential in developing antibacterial agents.
Industry: Utilized in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose involves its incorporation into the bacterial cell wall. It targets the peptidoglycan layer, disrupting cell wall synthesis and leading to bacterial cell lysis. The compound interacts with enzymes involved in cell wall biosynthesis, such as transglycosylases and transpeptidases .
Comparison with Similar Compounds
Similar Compounds
N-acetylmuramic acid: A structurally related compound that also plays a role in bacterial cell wall synthesis.
2-amino-2-deoxy-D-glucose: Another amino sugar with similar biological functions.
Uniqueness
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose is unique due to its specific structural features, such as the presence of the ®-1-carboxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying bacterial cell wall biosynthesis and developing novel antibacterial agents .
Properties
IUPAC Name |
(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOARVSUSWULNDI-TVVSKHENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893663 | |
Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10597-89-4, 1856-93-5 | |
Record name | N-Acetylmuramic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10597-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylmuramic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001856935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylmuramic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLMURAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FXU111L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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